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Compound of Interest

Compound Name: 1-(oxolan-3-yl)-1H-pyrazol-4-ol

CAS No.: 1603499-84-8

Cat. No.: B1491515

Get Quote

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold"

due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic

properties and ability to participate in various biological interactions have led to the

development of drugs for cancer, inflammation, and infectious diseases.[2] When combined

with the oxolane (tetrahydrofuran) moiety—a common feature in natural products and synthetic

drugs that often improves pharmacokinetic properties—the resulting molecule, 1-(oxolan-3-
yl)-1H-pyrazol-4-ol, presents an intriguing target for drug discovery. The 4-hydroxy substitution

on the pyrazole ring, in particular, offers a key hydrogen bonding site and a potential vector for

further functionalization.

This guide provides a comprehensive, albeit predictive, characterization of this novel

heterocyclic compound, from a plausible synthetic strategy to its potential as a therapeutic

agent.

Part 1: Proposed Synthesis
The synthesis of 1-substituted pyrazoles is most classically achieved through the Knorr

pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl
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compound. For the synthesis of a 4-hydroxypyrazole derivative, a multi-step approach starting

from a suitable β-dicarbonyl equivalent is proposed.

Synthetic Workflow Diagram

Step 1: Synthesis of (Oxolan-3-yl)hydrazine

Step 2: Pyrazole Ring Formation

Step 3: Decarboxylation

3-Bromooxolane

(Oxolan-3-yl)hydrazine

 Nucleophilic Substitution 
 (e.g., in Ethanol, reflux)

Hydrazine Hydrate

1-(Oxolan-3-yl)-4-ethoxycarbonyl-1H-pyrazol-5-ol

 Knorr Cyclization 
 (e.g., Acetic Acid, reflux)

Diethyl 2-formylmalonate

1-(Oxolan-3-yl)-1H-pyrazol-4-ol

 Hydrolysis & Decarboxylation 
 (e.g., aq. HCl, reflux)

Click to download full resolution via product page

Caption: Proposed three-step synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (Oxolan-3-yl)hydrazine

To a solution of hydrazine hydrate (3 eq.) in ethanol, add 3-bromooxolane (1 eq.).
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is

consumed.

Cool the mixture to room temperature and remove the solvent under reduced pressure.

Partition the residue between water and dichloromethane.

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield

crude (oxolan-3-yl)hydrazine, which may be used in the next step without further purification.

Step 2: Knorr Cyclization to form 1-(Oxolan-3-yl)-4-ethoxycarbonyl-1H-pyrazol-5-ol

Dissolve (oxolan-3-yl)hydrazine (1 eq.) and diethyl 2-formylmalonate (1.1 eq.) in glacial

acetic acid.

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

Upon completion, cool the reaction mixture and pour it into ice-water.

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to

obtain the pyrazole intermediate.

Step 3: Hydrolysis and Decarboxylation

Suspend the crude 1-(oxolan-3-yl)-4-ethoxycarbonyl-1H-pyrazol-5-ol (1 eq.) in a 6M aqueous

solution of hydrochloric acid.

Heat the suspension to reflux until TLC analysis indicates the complete disappearance of the

starting material. This process hydrolyzes the ester and decarboxylates the resulting

carboxylic acid.

Cool the solution to 0°C and neutralize carefully with a saturated solution of sodium

bicarbonate.

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-(oxolan-3-
yl)-1H-pyrazol-4-ol.

Part 2: Structural Elucidation and Characterization
(Predicted Data)
The structural identity of the synthesized compound would be confirmed using a combination of

spectroscopic techniques. The following data are predicted based on the known spectral

characteristics of pyrazoles and tetrahydrofurans.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[6]

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(Oxolan-3-yl)-1H-pyrazol-4-ol (in DMSO-d₆)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1491515/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-meets-a-versatile-heterocycle
https://www.benchchem.com/product/b1491515/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-meets-a-versatile-heterocycle
https://scispace.com/pdf/1h-and-13c-nmr-study-of-perdeuterated-pyrazoles-1jbaibbt2b.pdf
https://www.researchgate.net/publication/258376441_1H_and_13C_NMR_study_of_perdeuterated_pyrazoles
https://www.jocpr.com/articles/theoretical-study-of-molecular-structure-ir-and-nmr-spectra-ofpyrazolone-and-its-derivatives.pdf
https://visnav.in/ijacbs/wp-content/uploads/sites/3/2022/07/IJACBS-22F-01002-PREPRINT-Final-1.pdf
https://www.benchchem.com/product/b1491515/docs?utm_src=pdf-body#introduction-a-privileged-scaffold-meets-a-versatile-heterocycle
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1491515?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assignment
Predicted ¹H NMR

(δ, ppm)

Predicted ¹³C NMR

(δ, ppm)
Rationale

Pyrazole-OH ~9.5 (br s, 1H) -
Exchangeable proton,

broad signal.

Pyrazole-H3 ~7.6 (s, 1H) ~135.0
Aromatic-like proton

on the pyrazole ring.

Pyrazole-H5 ~7.4 (s, 1H) ~128.0
Aromatic-like proton

on the pyrazole ring.

Oxolane-H3' ~5.0 (m, 1H) ~58.0

Proton at the point of

attachment to the

pyrazole nitrogen.

Oxolane-H2', H5' ~3.8 - 4.2 (m, 4H)
~67.0 (C2'), ~66.5

(C5')

Diastereotopic protons

adjacent to the ether

oxygen.

Oxolane-H4' ~2.2 - 2.4 (m, 2H) ~32.0
Diastereotopic protons

on the oxolane ring.

Pyrazole-C4 - ~145.0

Carbon bearing the

hydroxyl group,

significantly

deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8]

Table 2: Predicted IR Absorption Bands
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Frequency (cm⁻¹) Vibration Functional Group

3400 - 3200 (broad) O-H stretch Hydroxyl

3150 - 3100 C-H stretch Pyrazole ring

2980 - 2850 C-H stretch Oxolane ring (aliphatic)

~1600, ~1510 C=N, C=C stretch Pyrazole ring

~1100 C-O stretch Ether (oxolane ring)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

the compound.[9][10][11]

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z Value Assignment Notes

155.08 [M+H]⁺
Molecular ion peak for

C₇H₁₀N₂O₂

85.06 [M - C₄H₆O + H]⁺
Loss of the oxolane ring

fragment.

71.09 [C₄H₇O]⁺ Oxolane fragment cation.

Part 3: Physicochemical Properties and Handling
Estimated Properties

Appearance: Off-white to pale yellow solid.

Melting Point: Estimated range of 110-125 °C.

Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and

DMSO; sparingly soluble in water.
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Stability: Likely stable under standard laboratory conditions, but may be sensitive to strong

oxidizing agents.[12]

Safe Handling and Storage Decision Tree
The safe handling of any novel heterocyclic compound is paramount.[13][14]
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Receipt of 
 1-(oxolan-3-yl)-1H-pyrazol-4-ol

Wear appropriate PPE? 
 (Lab coat, gloves, safety glasses)

Store in a cool, dry, well-ventilated area. 
 Tightly sealed container. 

 Away from strong oxidizing agents.

Yes

Weighing and Handling

Perform in a certified 
 chemical fume hood.

Ensure spill kit is accessible.

Dispose of waste according to institutional 
 hazardous waste guidelines.
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Caption: Hypothetical binding mode of 1-(oxolan-3-yl)-1H-pyrazol-4-ol as a kinase inhibitor.

Conclusion
This technical guide provides a predictive but comprehensive overview of the synthesis and

characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Based on established chemical principles,

a viable synthetic route has been proposed, and its key analytical data have been estimated.

The combination of the privileged pyrazole scaffold with an oxolane moiety suggests that this

compound is a promising candidate for biological screening, particularly in the context of kinase

inhibition. The ultimate confirmation of these predictions awaits experimental validation, and it

is hoped that this guide will serve as a valuable resource for researchers embarking on the

synthesis and exploration of this novel molecule and its derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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